molecular formula C13H11FN2O B14112878 N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide

N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide

Cat. No.: B14112878
M. Wt: 230.24 g/mol
InChI Key: NZNPYKWNAVHQQQ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of the fluorophenyl group in the compound enhances its chemical properties, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide typically involves the reaction of 4-fluorobenzylamine with pyridine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide
  • N-[(4-bromophenyl)methyl]pyridine-2-carboxamide
  • N-[(4-methylphenyl)methyl]pyridine-2-carboxamide

Uniqueness

N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems compared to its analogs with different substituents .

Properties

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide

InChI

InChI=1S/C13H11FN2O/c14-11-6-4-10(5-7-11)9-16-13(17)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,17)

InChI Key

NZNPYKWNAVHQQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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